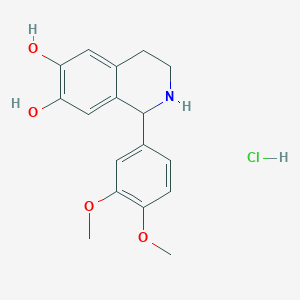

![molecular formula C21H21N5 B6488596 1-{3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}azepane CAS No. 902482-38-6](/img/structure/B6488596.png)

1-{3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}azepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-{3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}azepane” is a complex organic molecule that contains several interesting functional groups. It includes a phenyl group (a ring of six carbon atoms, also known as a benzene ring), a triazolo group (a five-membered ring containing three nitrogen atoms and two carbon atoms), and a quinazolin group (a fused ring system containing two nitrogen atoms and several carbon atoms). These groups are all connected in a specific arrangement to form the overall structure of the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the groups are added. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is likely quite complex. The presence of multiple nitrogen atoms suggests that it may form multiple rings, and the phenyl group indicates the presence of a benzene ring. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure. The presence of the phenyl, triazolo, and quinazolin groups suggest that it might participate in a variety of reactions. For example, the phenyl group might undergo electrophilic aromatic substitution, while the nitrogen atoms in the triazolo and quinazolin groups might participate in nucleophilic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be determined through experimental testing .Wissenschaftliche Forschungsanwendungen

1-{3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}azepane has been found to have a wide range of potential applications in scientific research. It has been used as a catalyst in organic synthesis, as a fluorescent probe for imaging, and as a potential therapeutic agent. It has also been used for the development of novel materials for use in nanotechnology, and for the synthesis of other quinazoline-based compounds.

Wirkmechanismus

Target of Action

Compounds with similar structures have shown promising antimicrobial, antitubercular, and anti-hiv activities . Therefore, it can be inferred that this compound may also target similar biological entities, such as bacterial cells, HIV proteins, or tuberculosis-causing bacteria.

Mode of Action

Based on its structural similarity to other triazoloquinazoline derivatives, it might interact with its targets by binding to specific proteins or enzymes, thereby inhibiting their function and leading to the death of the pathogenic cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

Vorteile Und Einschränkungen Für Laborexperimente

1-{3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}azepane has several advantages for laboratory experiments. It is a highly stable, non-toxic, and non-bioactive compound, making it safe to work with in the lab. In addition, it is relatively easy to synthesize, and it has a wide range of potential applications. However, this compound also has some limitations. It is not soluble in water, and it can be difficult to purify. In addition, the exact mechanism of action of this compound is still not fully understood.

Zukünftige Richtungen

1-{3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}azepane has a wide range of potential applications in scientific research, and there are numerous future directions for its use. These include further research into its mechanism of action, its potential therapeutic applications, and its use in the development of novel materials for use in nanotechnology. In addition, further research into the synthesis and purification of this compound could lead to the development of more efficient and cost-effective methods. Finally, further research into its potential applications in the treatment of metabolic disorders such as diabetes and obesity could lead to the development of more effective treatments.

Synthesemethoden

The synthesis of 1-{3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}azepane begins with the reaction of 4-amino-3-phenyl-1,2,3-triazole with 5-chloro-2-methyl-1H-indole in the presence of a suitable base, such as potassium carbonate. This reaction yields this compound (this compound). The reaction is carried out in a solvent such as ethanol or methanol, and the reaction conditions can be varied to optimize the yield and purity of the product.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(azepan-1-yl)-3-phenyltriazolo[1,5-a]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5/c1-2-9-15-25(14-8-1)20-17-12-6-7-13-18(17)26-21(22-20)19(23-24-26)16-10-4-3-5-11-16/h3-7,10-13H,1-2,8-9,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVLJQMQMQPGDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide](/img/structure/B6488513.png)

![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B6488520.png)

![2-[5,8-dimethyl-3-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6488533.png)

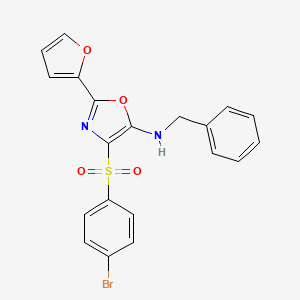

![1-benzyl-4-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazine](/img/structure/B6488538.png)

![2-{3-benzyl-8-methoxy-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B6488540.png)

![3-benzyl-8-(2,4-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488547.png)

![N-[2-(3-methoxyphenyl)ethyl]-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B6488564.png)

![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6488566.png)

![1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-3-carboxamide](/img/structure/B6488571.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B6488573.png)

![3-[(4-chlorophenyl)methyl]-8-cyclopentyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488581.png)

![N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6488598.png)